molecular formula C6H14N2O B1287159 1-(2-Aminoethyl)pyrrolidin-3-ol CAS No. 857637-07-1

1-(2-Aminoethyl)pyrrolidin-3-ol

Cat. No. B1287159
CAS RN: 857637-07-1
M. Wt: 130.19 g/mol
InChI Key: ZNLCTCNYKCENHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Aminoethyl)pyrrolidin-3-ol is a compound that features both an aminoethyl group and a pyrrolidine ring, which is a five-membered heterocycle containing one nitrogen atom. The presence of the aminoethyl group suggests potential reactivity typical of primary amines, such as participation in condensation reactions or acting as a nucleophile. The pyrrolidine ring contributes to the molecule's three-dimensional structure and can influence its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. For instance, the one-step synthesis of pyrrolidine derivatives from the condensation of 1,3-diones and 2-(aminomethyl)pyridine has been reported, which proceeds via the formation of a (2-pyridyl)methylimine intermediate . Although this method does not directly synthesize 1-(2-Aminoethyl)pyrrolidin-3-ol, it provides insight into the synthetic strategies that can be employed for related compounds. Additionally, the asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines from trans-4-hydroxy-L-proline has been described, showcasing the regio- and stereoselective introduction of functional groups onto the pyrrolidine ring . These methods highlight the versatility of pyrrolidine synthesis and the potential for generating a variety of substituted derivatives.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be complex, with the potential for various substituents to influence the overall shape and electronic distribution. For example, the synthesis of bis-substituted dicyanoquinodimethanes with heterocyclic moieties such as 1-(2-aminoethyl)pyrrolidine has led to interesting crystal structures with inter- and intramolecular hydrogen bonding . These structural features can significantly affect the physical properties and reactivity of the compounds.

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo a range of chemical reactions. The reaction of 3-aminopyrrole with trifluoromethyl-β-diketones, for example, produces γ-1H-pyrrolo[3,2-b]pyridines, demonstrating the reactivity of the pyrrolidine ring with electrophilic carbonyl compounds . The presence of an aminoethyl group in 1-(2-Aminoethyl)pyrrolidin-3-ol would likely allow for similar reactivity, with the potential for nucleophilic addition reactions or participation in the formation of heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can vary widely depending on the substituents present. Compounds such as bis-(1-(2-aminoethyl)pyrrolidino)dicyanoquinodimethane exhibit strong fluorescence and good thermal stability, indicating potential applications in materials science . The oligomerization of related compounds, such as 2-[(pyridine-3-yl-methylene)amino]phenol, has been studied, revealing insights into the molecular weight distribution and thermal properties of the resulting polymers . These studies suggest that 1-(2-Aminoethyl)pyrrolidin-3-ol could also display unique properties that may be fine-tuned through chemical modification.

Scientific Research Applications

Synthesis of Sterically Hindered Primary Amines

1-(2-Aminoethyl)pyrrolidin-3-ol is involved in the synthesis of sterically hindered primary amines, such as 1 H -pyrrolo[1,2- a ]indol-1-amine, via mesylation and treatment with pyrrolidine. This process is influenced by steric congestion and the pyridine ring serving as a masked amino group (Jirkovsky, Greenblatt, & Baudy, 1991).

Intercalating Nucleic Acids (INAs)

The compound has been used in the synthesis of intercalating nucleic acids (INAs), where it induces slight destabilization in INA-DNA duplexes but significantly destabilizes INA-RNA duplexes. This application is crucial in understanding the interaction between DNA, RNA, and modified oligodeoxynucleotides (Filichev & Pedersen, 2003).

Stereoselective Synthesis of Azetidines and Pyrrolidines

This chemical is used in the base-induced cyclization of (2-aminoalkyl)oxiranes, leading to the formation of pyrrolidin-3-ols and 2-(hydroxymethyl)azetidines under different conditions. This method is vital for the stereoselective synthesis of these compounds (Medjahdi et al., 2009).

NMR Assignment of New Organocatalysts

In the field of organocatalysis, 1-(2-Aminoethyl)pyrrolidin-3-ol derivatives have been used as new organocatalysts, like in asymmetric Michael addition. The compound has facilitated the NMR assignment of these organocatalysts, contributing to a better understanding of their catalyzing mechanisms (Cui Yan-fang, 2008).

Synthesis of 1′-Aza-C-Nucleosides

This compound is also pivotal in the synthesis of pyrimidine 1′-aza-C-nucleosides, used in pharmaceutical research and development. It has enabled the creation of analogues of uridine, which are significant in the study of nucleosides and their biological activities (Filichev & Pedersen, 2001).

Applications in Fluorescence and Photophysics

The compound has been explored in the synthesis of substances like 7-azaserotonin, which shows unique excitation behavior due to dual emission in excited states. This property makes it a potential bioprobe in various biological and medical studies (Wu et al., 2006).

properties

IUPAC Name

1-(2-aminoethyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c7-2-4-8-3-1-6(9)5-8/h6,9H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLCTCNYKCENHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60610427
Record name 1-(2-Aminoethyl)pyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminoethyl)pyrrolidin-3-ol

CAS RN

857637-07-1
Record name 1-(2-Aminoethyl)pyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-AMINOETHYL)-3-PYRROLIDINOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1M Solution of LAH in THF (4.38 mL, 4.38 mmol) was added to a solution of (S)-2-(3-hydroxypyrrolidin-1-yl)acetonitrile (Bio. org. Med. Chem. 15 (2007) 5369-538) (460 mg, 3.65 mmol) in THF (15 mL) at −78° C. and allowed the reaction mixture to stir at 25-35° C. for 10 minutes. The reaction mixture was refluxed for 3 h. The reaction mixture was quenched with saturated aqueous sodium sulphate solution at 0° C., heated to reflux, filtered the solid precipitate; filtrate collected was dried over anhydrous sodium sulphate and concentrated under reduced pressure to afford 250 mg of the title compound.
[Compound]
Name
Solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
460 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
4.38 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Aminoethyl)pyrrolidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-(2-Aminoethyl)pyrrolidin-3-ol
Reactant of Route 3
Reactant of Route 3
1-(2-Aminoethyl)pyrrolidin-3-ol
Reactant of Route 4
Reactant of Route 4
1-(2-Aminoethyl)pyrrolidin-3-ol
Reactant of Route 5
Reactant of Route 5
1-(2-Aminoethyl)pyrrolidin-3-ol
Reactant of Route 6
1-(2-Aminoethyl)pyrrolidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.